molecular formula C10H18O B1581128 4,7-Dimethyloct-6-en-3-one CAS No. 2550-11-0

4,7-Dimethyloct-6-en-3-one

Cat. No. B1581128
CAS RN: 2550-11-0
M. Wt: 154.25 g/mol
InChI Key: WKQWDIFHKYWRTA-UHFFFAOYSA-N
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Description

4,7-Dimethyloct-6-en-3-one, also known as dimethyl octenone, is a chemical compound with the molecular formula C10H18O . It is often used in the fragrance industry due to its distinct citrus aroma, particularly evoking the bitterness of grapefruit .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethyloct-6-en-3-one consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.

Scientific Research Applications

Manganese(III)-Induced Radical Additions

In a study by McQuillin and Wood (1976), 3,7-dimethylocta-1,6-diene, a compound structurally similar to 4,7-Dimethyloct-6-en-3-one, was used to examine reactions with organic radicals generated by manganese(III) acetate. This research highlights the potential of such compounds in radical addition reactions, a crucial aspect of synthetic organic chemistry (McQuillin & Wood, 1976).

X-Ray and NMR Studies

Šimůnek et al. (2003) conducted an NMR and X-ray study on 4-Dimethylaminopent-3-en-2-one, which shares similarities with 4,7-Dimethyloct-6-en-3-one. This research underscores the significance of such compounds in detailed molecular structure studies and potential applications in molecular design (Šimůnek et al., 2003).

Organometallic Complexes

Pinkerton et al. (1978) explored the interactions of related compounds with iron and molybdenum carbonyls. The study of these complexes can lead to advances in catalysis and materials science (Pinkerton et al., 1978).

Theoretical and Experimental Properties

Fatima et al. (2021) studied a derivative of DIMEDONE, related to 4,7-Dimethyloct-6-en-3-one, using both experimental spectroscopies and theoretical methods. This kind of research is crucial for understanding the chemical and physical properties of these compounds (Fatima et al., 2021).

Synthesis and Conformational Studies

Akther et al. (2016) synthesized a series of related compounds to illustrate their conformational behavior. Such studies are vital for the development of new synthetic methods and understanding molecular dynamics (Akther et al., 2016).

Catalytic Oxidation and Hydroformylation

In research by McQuillin and Parker (1975), related compounds were used in studies of catalytic oxidation and hydroformylation, highlighting their potential in synthetic chemistry and industrial applications (McQuillin & Parker, 1975).

Safety And Hazards

4,7-Dimethyloct-6-en-3-one has been assessed by the Research Institute for Fragrance Materials and was found to have the potential for skin sensitization in a small fraction of people. This means that in a limited number of individuals, repeated contact might cause a temporary reaction, including red, bumpy, or itchy skin .

Future Directions

The future directions for 4,7-Dimethyloct-6-en-3-one are likely to continue to involve its use in the fragrance industry, particularly in the creation of citrusy compositions . As sustainability becomes increasingly important, the use of renewable materials in the synthesis of this compound may also become more prevalent .

properties

IUPAC Name

4,7-dimethyloct-6-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(11)9(4)7-6-8(2)3/h6,9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQWDIFHKYWRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862985
Record name 6-Octen-3-one, 4,7-dimethyl-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyloct-6-en-3-one

CAS RN

2550-11-0
Record name 4,7-Dimethyl-6-octen-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Octen-3-one, 4,7-dimethyl-
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Record name 6-Octen-3-one, 4,7-dimethyl-
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Record name 6-Octen-3-one, 4,7-dimethyl-
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Record name 4,7-dimethyloct-6-en-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 4, 7-Dimethyloct-6-en-3-one was evaluated for genotoxicity, repeated dose toxicity, …
RB de Oliveira, EM de Souza-Fagundes… - European journal of …, 2008 - Elsevier
Seventeen semicarbazone and thiosemicarbazone derivatives were prepared and tested in vitro against a chloroquine resistant strain of Plasmodium falciparum (W2) to evaluate their …
Number of citations: 225 www.sciencedirect.com

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